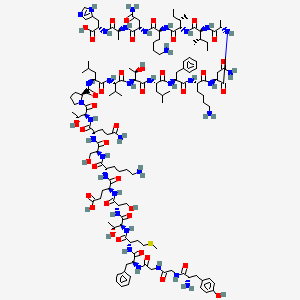

beta-Endorphin (1-27)

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H215N35O39S/c1-17-71(9)107(131(204)156-86(38-27-30-51-139)116(189)159-94(60-101(142)179)121(194)148-73(11)112(185)162-96(136(209)210)59-81-62-144-67-147-81)167-132(205)108(72(10)18-2)166-113(186)74(12)149-122(195)95(61-102(143)180)158-115(188)84(36-25-28-49-137)152-125(198)93(58-79-34-23-20-24-35-79)157-123(196)90(54-68(3)4)161-133(206)110(76(14)175)169-130(203)106(70(7)8)165-126(199)91(55-69(5)6)160-129(202)99-39-31-52-171(99)135(208)111(77(15)176)170-119(192)87(44-46-100(141)178)153-127(200)97(65-172)163-117(190)85(37-26-29-50-138)151-118(191)88(45-47-105(183)184)154-128(201)98(66-173)164-134(207)109(75(13)174)168-120(193)89(48-53-211-16)155-124(197)92(57-78-32-21-19-22-33-78)150-104(182)64-145-103(181)63-146-114(187)83(140)56-80-40-42-82(177)43-41-80/h19-24,32-35,40-43,62,67-77,83-99,106-111,172-177H,17-18,25-31,36-39,44-61,63-66,137-140H2,1-16H3,(H2,141,178)(H2,142,179)(H2,143,180)(H,144,147)(H,145,181)(H,146,187)(H,148,194)(H,149,195)(H,150,182)(H,151,191)(H,152,198)(H,153,200)(H,154,201)(H,155,197)(H,156,204)(H,157,196)(H,158,188)(H,159,189)(H,160,202)(H,161,206)(H,162,185)(H,163,190)(H,164,207)(H,165,199)(H,166,186)(H,167,205)(H,168,193)(H,169,203)(H,170,192)(H,183,184)(H,209,210)/t71-,72-,73-,74-,75+,76+,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-,111-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSWNLXQDXMHRT-BSNLFYLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H215N35O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2996.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66954-40-3 | |

| Record name | beta-Endorphin (1-27) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066954403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Post Translational Processing of Beta Endorphin 1 27

N-Terminal Acetylation of Beta-Endorphin (B3029290) (1-27) and Other Derivatives

The biological activity of β-endorphin is significantly modulated by post-translational modifications, among which N-terminal acetylation is a critical step. This modification, which involves the addition of an acetyl group to the N-terminal tyrosine residue of β-endorphin and its derivatives, effectively abolishes their analgesic properties by preventing them from binding to opioid receptors. nih.govwikipedia.org The process is catalyzed by a specialized enzyme known as β-endorphin acetyltransferase, which is a type of N-terminal acetyltransferase (NAT). nih.govjax.orguni.lu

Research has identified and characterized this enzymatic activity in the pituitary gland and brain of rats. nih.govnih.gov The β-endorphin acetyltransferase activity is found predominantly in the intermediate lobe of the pituitary gland and also in the hypothalamus, a region known for synthesizing β-endorphin. nih.gov Conversely, it is absent in the cerebellum, a brain area that does not produce β-endorphin, highlighting the enzyme's specific regulatory role. nih.gov

The processing of β-endorphin results in a variety of C-terminally shortened and/or N-terminally acetylated peptides. Studies on the rat neurointermediate pituitary lobe have shown that after the initial synthesis of β-endorphin (1-31), a portion of it undergoes N-acetylation. nih.govjneurosci.org Pulse-chase experiments revealed that after a 2-hour chase, approximately 18% of the newly synthesized β-endorphin-like material was N-acetylated, a figure that rose to about 65% after an 18-hour chase. nih.govjneurosci.org

Further processing involves C-terminal cleavage, leading to the formation of β-endorphin (1-27) and β-endorphin (1-26). wikipedia.orgnih.govnih.gov These shorter forms can also be N-acetylated, creating peptides such as N-acetyl-β-endorphin (1-27) and N-acetyl-β-endorphin (1-26). nih.govnih.govosti.govcsic.es In the rat neurointermediate lobe, the β-endorphin (1-27)-like peptides, including the N-acetylated form, become the predominant molecular species over time, accounting for over 70% of the total endorphin forms present in the cells and released. nih.govjneurosci.org While β-endorphin (1-27) retains some opioid-receptor binding activity, it is virtually inactive as an analgesic and can act as an antagonist to the analgesic effects of β-endorphin (1-31). nih.govbioscientifica.com The αN-acetylated forms of β-endorphin (1-27) and β-endorphin (1-26) are also inactive in opioid binding assays. csic.es

Tissue-specific and species-specific variations in this processing are notable. In the rat anterior pituitary, β-endorphin (1-31) is the main product, with very little further processing into acetylated or shortened forms. nih.govjneurosci.orgnih.gov However, in the horse anterior pituitary, significant amounts of N-acetylated and C-terminally shortened derivatives, such as N-acetyl-β-endorphin (1-27), are produced. nih.gov The intermediate lobe in both rats and horses primarily synthesizes N-acetylated, C-terminally shortened β-endorphin peptides. nih.gov This differential processing allows for the tissue-specific regulation of opioid activity. bioscientifica.com

Table 1: Major Processed Forms of β-Endorphin in Different Tissues

| Peptide Form | Primary Location (in Rat) | Key Modification | Opioid Activity |

|---|---|---|---|

| β-Endorphin (1-31) | Anterior Pituitary, Hypothalamus bioscientifica.commdpi.com | Full-length peptide | Potent Analgesic wikipedia.orgbioscientifica.com |

| β-Endorphin (1-27) | Neurointermediate Pituitary nih.govbioscientifica.com | C-terminal cleavage | Inactive/Antagonist nih.govbioscientifica.com |

| N-acetyl-β-endorphin (1-31) | Neurointermediate Pituitary nih.gov | N-terminal acetylation | Inactive nih.govwikipedia.org |

| N-acetyl-β-endorphin (1-27) | Neurointermediate Pituitary nih.govjneurosci.org | N-terminal acetylation, C-terminal cleavage | Inactive csic.es |

Subcellular Localization of Processing and Peptide Storage

The intricate processing of proopiomelanocortin (POMC) into β-endorphin and its derivatives occurs within specific subcellular compartments of neuroendocrine cells, following the regulated secretory pathway. nih.govbioscientifica.com POMC is initially synthesized in the rough endoplasmic reticulum (RER) and then transported to the Golgi apparatus. nih.gov

Subcellular fractionation studies of the rat intermediate pituitary have elucidated the spatial separation of the processing steps. The initial cleavage of the pro-ACTH/endorphin precursor into β-lipotropin primarily takes place in the RER and Golgi apparatus fraction. nih.gov Following this, β-lipotropin is sorted and packaged into immature secretory granules budding from the trans-Golgi network. wikipedia.org

The final and critical conversion of β-lipotropin into β-endorphin-sized molecules occurs predominantly within these secretory granules as they mature. nih.gov Pulse-chase experiments have shown that newly synthesized β-endorphin-related material is first detected in the RER/Golgi fraction before appearing in the secretory granule fraction. nih.gov The enzymes responsible for this processing, including prohormone convertase 2 (PC2) and carboxypeptidase E (CPE), are co-packaged into the granules with their substrate. wikipedia.orgwikipedia.orgoup.comnih.gov

Once synthesized, β-endorphin and its processed derivatives, including β-endorphin (1-27), are stored in these dense-core secretory granules, awaiting a stimulus for release. bioscientifica.comoup.comnih.govnih.gov Immunoelectron microscopy has confirmed the localization of β-endorphin within secretory granules in various cell types, including pituitary cells and immune cells like macrophages, monocytes, and lymphocytes. oup.comnih.gov

Within the acidic environment (pH ~5.5) of the secretory granules, peptide hormones like β-endorphin are stored in a highly concentrated form as amyloid-like aggregates or fibrils. nih.govrsc.orgresearchgate.net This aggregation is a reversible process; the fibrils are stable at the low pH inside the granule but are designed to dissociate into functional monomers upon secretion into the neutral pH of the extracellular space or bloodstream. rsc.org This efficient storage mechanism prevents premature degradation and allows for the regulated, stimulus-dependent release of active peptides. nih.govrsc.org

Table 2: Subcellular Events in β-Endorphin (1-27) Biosynthesis

| Subcellular Location | Key Processing Event | Molecules Involved |

|---|---|---|

| Rough Endoplasmic Reticulum / Golgi Apparatus | Initial cleavage of POMC precursor nih.gov | Proopiomelanocortin (POMC), Prohormone Convertase 1 (PC1/3), β-lipotropin (β-LPH) nih.gov |

| Trans-Golgi Network | Sorting and packaging into vesicles wikipedia.org | β-LPH, Carboxypeptidase E (CPE) wikipedia.org |

| Immature/Mature Secretory Granules | Cleavage of β-LPH to β-endorphin (1-31) nih.gov | β-LPH, Prohormone Convertase 2 (PC2) wikipedia.org |

| Mature Secretory Granules | C-terminal cleavage to β-endorphin (1-27) nih.gov | β-Endorphin (1-31) |

| Mature Secretory Granules | N-terminal acetylation nih.govnih.gov | β-Endorphin (1-31), β-Endorphin (1-27), β-endorphin acetyltransferase |

Distribution and Dynamic Regulation of Beta Endorphin 1 27

Anatomical Distribution in the Central Nervous System (CNS)

The distribution of beta-endorphin (B3029290) (1-27) within the CNS is not uniform, with specific patterns observed in various brain regions. This differential localization suggests a nuanced role for this peptide in neuromodulation.

Hypothalamic Nuclei and Projections

The hypothalamus, a critical hub for neuroendocrine control, is a primary site of beta-endorphin production. nih.gov Pro-opiomelanocortin (POMC) neurons, predominantly located in the arcuate nucleus of the hypothalamus, are the main source of beta-endorphin. nih.govannualreviews.org While the full-length beta-endorphin (1-31) is the predominant form in the hypothalamus, beta-endorphin (1-27) is also present. bioscientifica.comjneurosci.org From the arcuate nucleus, extensive projections extend to various limbic and brainstem regions. nih.govannualreviews.org These projections form a network through which beta-endorphin peptides, including the (1-27) fragment, can exert their influence.

Distribution in Midbrain, Amygdala, Hippocampus, Brainstem, and Colliculi

Beyond the hypothalamus, beta-endorphin (1-27) is found in several other key brain areas. In the midbrain and amygdala, beta-endorphin (1-31) is the major form, but it is accompanied by beta-endorphin (1-27) and its shorter counterpart, beta-endorphin (1-26). bioscientifica.combioscientifica.com Conversely, the hippocampus, brainstem, and colliculi are characterized by a predominance of N-acetylated forms of beta-endorphin (1-27) and beta-endorphin (1-26). bioscientifica.combioscientifica.com This acetylation significantly alters the peptide's biological activity. bioscientifica.com An immunocytochemical study in the cat brainstem revealed the highest density of beta-endorphin (1-27)-immunoreactive fibers in the lateral and medial parabrachial nuclei and the locus coeruleus. nih.gov A moderate density was observed in the periaqueductal gray and the central reticular nucleus, with lower densities in other brainstem nuclei. nih.gov

Table 1: Regional Distribution of Beta-Endorphin Forms in the Rat Brain

| Brain Region | Predominant Beta-Endorphin Form(s) | Reference(s) |

| Hypothalamus | β-endorphin(1-31) | bioscientifica.com |

| Midbrain | β-endorphin(1-31), accompanied by β-endorphin(1-27) and β-endorphin(1-26) | bioscientifica.combioscientifica.com |

| Amygdala | β-endorphin(1-31), accompanied by β-endorphin(1-27) and β-endorphin(1-26) | bioscientifica.combioscientifica.com |

| Hippocampus | N-acetyl forms of β-endorphin(1-27) and β-endorphin(1-26) | bioscientifica.combioscientifica.com |

| Brainstem | N-acetyl forms of β-endorphin(1-27) and β-endorphin(1-26) | bioscientifica.combioscientifica.com |

| Colliculi | N-acetyl forms of β-endorphin(1-27) and β-endorphin(1-26) | bioscientifica.combioscientifica.com |

Pathways of Diffusion and Volume Transmission (e.g., Cerebrospinal Fluid)

Beta-endorphin can be released into the ventricular system and distributed throughout the brain via the cerebrospinal fluid (CSF), a process known as volume transmission. wikipedia.orgnih.gov This non-synaptic communication allows the peptide to reach distant targets. nih.govnih.gov Studies have shown that beta-endorphin administered into the striatum can be detected in the CSF, indicating its ability to traverse brain tissue and enter the ventricular system. researchgate.net The long half-life of beta-endorphin in the CNS supports the plausibility of these long-distance effects. nih.gov This diffusion through the CSF allows beta-endorphin released from hypothalamic neurons to influence a wide array of brain regions. nih.govru.nl

Presence in the Peripheral Nervous System (PNS)

Beta-endorphin is also produced in and acts on the peripheral nervous system. wikipedia.orgebi.ac.uk In the PNS, beta-endorphin released from the pituitary gland is a key player in modulating pain signals. wikipedia.org It binds to opioid receptors on peripheral nerve terminals, inhibiting the release of substance P, a neurotransmitter involved in pain transmission. nih.gov Immune cells, such as T-lymphocytes, are also capable of producing and releasing beta-endorphin at sites of inflammation, contributing to local analgesia. nih.govfrontiersin.org

Tissue-Specific Processing and Expression Patterns

The generation of beta-endorphin (1-27) is a direct result of the tissue-specific processing of POMC. The enzymatic machinery present in different tissues dictates which peptide fragments are ultimately produced.

Anterior Pituitary vs. Pars Intermedia Differentiation

The anterior pituitary and the pars intermedia (intermediate lobe) of the pituitary gland both produce beta-endorphin from POMC, but the processing patterns differ significantly. bioscientifica.comdvm360.com

Anterior Pituitary: In the anterior pituitary of rats, the predominant form of beta-endorphin is the full-length, biologically active beta-endorphin (1-31). bioscientifica.com This lobe is primarily involved in the stress response, releasing ACTH and beta-endorphin into the bloodstream. annualreviews.org

Pars Intermedia: In contrast, the pars intermedia extensively processes beta-endorphin (1-31). bioscientifica.com Here, the principal forms are C-terminally truncated peptides like beta-endorphin (1-27) and beta-endorphin (1-26), which are often also N-terminally acetylated. bioscientifica.comcapes.gov.br This acetylation renders the peptides inactive at opioid receptors. oup.com The pars intermedia is a homogenous population of melanotrophs and its secretion is primarily under inhibitory control by dopamine (B1211576). dvm360.com

This differential processing highlights a key regulatory mechanism: the conversion of a potent opioid agonist, beta-endorphin (1-31), into inactive or functionally distinct fragments like N-acetyl-beta-endorphin (1-27) in a tissue-specific manner. nih.govbioscientifica.com

Table 2: Comparison of Beta-Endorphin Processing in the Rat Pituitary

| Pituitary Lobe | Predominant Beta-Endorphin Form(s) | Key Processing Characteristics | Reference(s) |

| Anterior Pituitary | β-endorphin(1-31) | Limited processing of β-endorphin. | bioscientifica.com |

| Pars Intermedia | Acetylated and/or C-terminally truncated forms (e.g., N-acetyl-β-endorphin(1-27)) | Extensive C-terminal truncation and N-terminal acetylation. | bioscientifica.com |

Hypothalamic vs. Peripheral Production Variations

The production and distribution of beta-endorphin (1-27) show significant variation between the hypothalamus and peripheral tissues, largely due to differential post-translational processing of its precursor, proopiomelanocortin (POMC). In the central nervous system, POMC is primarily synthesized in the arcuate nucleus of the hypothalamus and the nucleus tractus solitarius. karger.com

In the hypothalamus, the processing of POMC predominantly yields the full-length peptide, beta-endorphin (1-31). mdpi.combioscientifica.com This form is also the major beta-endorphin-related peptide found in other brain regions like the midbrain and amygdala. mdpi.combioscientifica.com In contrast, shorter, truncated forms such as beta-endorphin (1-27) and beta-endorphin (1-26) are more common in the intermediate lobe of the pituitary gland and other brain areas, including the hippocampus, brainstem, and colliculi. mdpi.combioscientifica.combioscientifica.com The anterior pituitary primarily secretes adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH), the latter of which contains the full sequence of beta-endorphin. nih.govwikipedia.org Further processing in the intermediate pituitary and certain brain regions leads to the generation of these shorter fragments. bioscientifica.com

Peripheral production of beta-endorphin also occurs in tissues such as the testes. mdpi.com Studies in male rats have shown that Leydig cells can synthesize and secrete beta-endorphin, and its local production is influenced by stress. mdpi.com The differential processing of POMC is attributed to the tissue-specific expression of prohormone convertases (PC1/3 and PC2), which cleave the precursor protein into different bioactive peptides. nih.gov For instance, the hypothalamus and skin contain both PC1/3 and PC2, allowing for more extensive processing into various melanocortin peptides and beta-endorphin fragments. nih.gov

| Tissue/Region | Predominant Beta-Endorphin Form(s) | Reference |

|---|---|---|

| Hypothalamus | β-endorphin (1-31) | mdpi.combioscientifica.com |

| Anterior Pituitary | β-lipotropin (contains β-endorphin 1-31 sequence), β-endorphin (1-31) | bioscientifica.comnih.gov |

| Intermediate Pituitary | β-endorphin (1-27), β-endorphin (1-26), Acetylated forms | mdpi.combioscientifica.com |

| Midbrain & Amygdala | β-endorphin (1-31) with some β-endorphin (1-27) and (1-26) | bioscientifica.com |

| Hippocampus, Brainstem, Colliculi | N-acetyl forms of β-endorphin (1-27) and (1-26) | bioscientifica.combioscientifica.com |

| Testis (Leydig Cells) | β-endorphin | mdpi.com |

Regulation of Beta-Endorphin (1-27) Release and Levels in Response to Physiological Stimuli

Modulation by Stressors in Animal Models

The release of beta-endorphin is a key component of the physiological response to stress. In animal models, various stressors have been shown to modulate the levels of beta-endorphin and its fragments. Psychological stress in male rats, for example, leads to a significant increase in serum beta-endorphin levels and enhanced beta-endorphin immunoreactivity in the testes. mdpi.com This response is mediated by the hypothalamic-pituitary-adrenal (HPA) axis, where stress triggers the release of corticotropin-releasing hormone (CRH) from the hypothalamus. mdpi.comnih.gov CRH then stimulates the pituitary gland to synthesize and release ACTH and beta-endorphins. mdpi.comnih.gov

Studies using forced walking stress in mice have provided more specific insights into the role of beta-endorphin (1-27). This form of stress induces a significant antinociceptive (pain-reducing) effect, which was found to be inhibited by the administration of beta-endorphin (1-27). portico.org This suggests that beta-endorphin (1-27) can act as an antagonist to the analgesic effects of the longer beta-endorphin (1-31) under certain stress conditions. portico.org The levels of immunoreactive beta-endorphin in the plasma, brain, and spinal fluid of rodents increase after acute exposure to stressors like inescapable foot shock and immobilization. portico.org

| Animal Model | Stressor | Observed Effect on Beta-Endorphin | Reference |

|---|---|---|---|

| Male Rats | Psychological Stress | Increased serum β-endorphin; increased β-endorphin in testes. | mdpi.com |

| Mice | Forced Walking | Induced antinociception, which was inhibited by β-endorphin (1-27). | portico.org |

| Rodents | Inescapable Foot Shock, Immobilization | Increased immunoreactive β-endorphin in plasma, brain, and spinal fluid. | portico.org |

Response to Environmental Cues and Novel Stimuli in Animal Models

The beta-endorphin system is sensitive to various environmental and novel stimuli. scispace.com Research indicates that environmental enrichment can alter neuroendocrine regulation, including adrenal function and corticosterone (B1669441) responses to handling and novel environments, which are processes linked to beta-endorphin modulation. researchgate.net

In male rats, exposure to sex-associated environmental cues can activate the mesolimbic system, leading to the internalization of μ-opioid receptors—the primary receptors for beta-endorphin—in the medial preoptic area (MPOA). nih.gov This suggests that the anticipation of a rewarding stimulus, prompted by environmental cues, is sufficient to engage the beta-endorphin system. nih.gov Studies on proopiomelanocortin (POMC) neurons, the source of beta-endorphin, have shown that these neurons are activated by the arousal aspects of sexual behavior rather than the physical act itself, highlighting the role of beta-endorphin in processing the impact of environmental stimuli. nih.gov

The introduction of a novel environment is a recognized stressor that can elicit changes in central neurotransmitter systems. In rats, exposure to a novel, brightly-lit arena increases extracellular noradrenaline in the frontal cortex and hypothalamus, a response indicative of stress. nih.gov While this study did not directly measure beta-endorphin (1-27), the activation of stress-related neurochemical systems is known to involve the release of beta-endorphin. nih.gov

Age-Dependent Changes in Animal Models

The concentration and processing of beta-endorphin, including the (1-27) fragment, undergo significant changes throughout the lifespan of animals. In rats, there is a general trend of declining beta-endorphin levels in the hypothalamus and corpus striatum with age. nih.govresearchgate.net Studies comparing young (6 weeks), mature (6 months), and senescent (20-24 months) rats found a significant decrease in both beta-endorphin and ACTH in these brain regions in the oldest group. nih.gov Conversely, research on blood mononuclear cells in rats has shown an increase in beta-endorphin levels with age, suggesting a potential role in age-related immunomodulation. mdpi.com

Developmental studies in the rat brain reveal that the processing of POMC into beta-endorphin is not static. On fetal day 20, beta-endorphin accounts for about 35% of the total [3H]phenylalanine-labeled beta-endorphin immunoreactive peptides in the hypothalamus. karger.com This proportion increases significantly after birth, reaching approximately 57% on postnatal day 1 and 79% by postnatal day 22. karger.com This indicates that the efficiency of processing POMC into beta-endorphin increases with development. karger.com Although beta-endorphin (1-31) remains the major form in the hypothalamus, the relative amounts of truncated and acetylated forms in other brain regions also shift with age. karger.combioscientifica.com For instance, in the hippocampus of rats, immunoreactive beta-endorphin levels increase from fetal day 20 to postnatal day 8, and then decrease by postnatal day 22. karger.com In a study on horses, post-exercise plasma beta-endorphin concentrations were found to be higher in younger animals compared to older ones, further supporting the concept of age-related alterations in the endorphin system. mdpi.comresearchgate.net

| Animal Model | Tissue/Fluid | Age-Related Change | Reference |

|---|---|---|---|

| Rat | Hypothalamus, Corpus Striatum | Significant decline with aging. | nih.govresearchgate.net |

| Rat | Blood Mononuclear Cells | Increase with age. | mdpi.com |

| Rat | Hypothalamus (Development) | Processing of POMC to β-endorphin increases from fetal to postnatal life. | karger.com |

| Horse | Plasma (Post-Exercise) | Higher levels in younger horses compared to older horses. | mdpi.comresearchgate.net |

Molecular Pharmacology and Receptor Interactions of Beta Endorphin 1 27

Opioid Receptor Binding Profiles of Beta-Endorphin (B3029290) (1-27)

Beta-endorphin (1-27) demonstrates a distinct binding profile at the three major classes of opioid receptors: mu (MOR), delta (DOR), and kappa (KOR).

Affinity for Mu-Opioid Receptors (MOR)

Beta-endorphin (1-27) exhibits binding affinity for mu-opioid receptors. mdpi.comcsic.es However, its affinity for MOR is generally lower than that of the full-length beta-endorphin (1-31). mdpi.com This reduced affinity is attributed to the absence of the four C-terminal amino acid residues. mdpi.com

Interactions with Delta-Opioid Receptors (DOR) and Kappa-Opioid Receptors (KOR)

Beta-endorphin (1-27) also binds to delta and kappa opioid receptors. frontiersin.orgmedchemexpress.com One study reported Ki values of 5.31 nM for MOR, 6.17 nM for DOR, and 39.82 nM for KOR, indicating a higher affinity for mu and delta receptors over kappa receptors. medchemexpress.com Research suggests that while truncation of beta-endorphin (1-31) to shorter forms like beta-endorphin (1-27) leads to decreased affinity for MOR, it can result in increased activity at DOR and KOR. frontiersin.org

Comparative Binding Studies with Beta-Endorphin (1-31)

Comparative studies consistently show that beta-endorphin (1-27) has a lower binding affinity for opioid receptors, particularly the mu-opioid receptor, compared to beta-endorphin (1-31). mdpi.combioscientifica.com Despite this, beta-endorphin (1-27) retains substantial opioid-receptor binding activity. nih.gov The C-terminal region of beta-endorphin (1-31) is considered crucial for its high analgesic potency, and its absence in beta-endorphin (1-27) likely accounts for the observed differences in binding and activity. bioscientifica.com Some studies suggest the existence of specific receptors, termed epsilon (ε) receptors, for which beta-endorphin (1-31) has a high affinity and at which beta-endorphin (1-27) can act as an antagonist. mdpi.comjst.go.jp

Table 1: Opioid Receptor Binding Affinities (Ki) of Beta-Endorphin (1-27)

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Mu-Opioid Receptor (MOR) | 5.31 nM medchemexpress.com |

| Delta-Opioid Receptor (DOR) | 6.17 nM medchemexpress.com |

| Kappa-Opioid Receptor (KOR) | 39.82 nM medchemexpress.com |

Functional Characterization of Beta-Endorphin (1-27) at Opioid Receptors

The functional activity of beta-endorphin (1-27) has been a topic of scientific discussion, with studies reporting both agonistic and antagonistic properties.

Controversies Regarding Agonistic vs. Antagonistic Activity (in vitro and in vivo animal studies)

There is conflicting evidence regarding the functional nature of beta-endorphin (1-27). Some in vivo animal studies have reported that beta-endorphin (1-27) acts as an antagonist to the analgesic effects of beta-endorphin (1-31). nih.govmdpi.comresearchgate.net It has been shown to inhibit beta-endorphin-induced and etorphine-induced analgesia when co-injected intracerebroventricularly in mice. nih.gov One study even suggested its antagonistic potency is four times greater than that of naloxone (B1662785). frontiersin.org

However, other research, including more recent in vivo and in vitro studies, contradicts these findings, suggesting that shorter forms of beta-endorphin, including beta-endorphin (1-27), are full agonists at opioid receptors. nih.govmdpi.comresearchgate.net These studies propose that the previously observed antagonistic effects might be due to the degradation of the peptide into inactive forms in the absence of protease inhibitors during experiments. pnas.org Further supporting its agonist activity, studies have shown that beta-endorphin (1-27) can inhibit electrically evoked GABA-mediated inhibitory postsynaptic currents in ventral tegmental area neurons, an effect that is partially reversed by the opioid antagonist naltrexone. pnas.org

Role as a Partial Agonist or Antagonist to Beta-Endorphin (1-31)-Mediated Effects

The role of beta-endorphin (1-27) in modulating the effects of beta-endorphin (1-31) is complex. In some contexts, it is considered a partial agonist. For instance, in studies on feeding behavior in chicks, intracerebroventricular administration of beta-endorphin (1-27) stimulated feeding, but when co-injected with full-length beta-endorphin, it reduced the feeding induced by the latter, suggesting a partial agonist activity. nii.ac.jp

In the context of the putative epsilon-opioid receptor, beta-endorphin (1-27) has been shown to act as a partial agonist, attenuating the G-protein activation induced by beta-endorphin (1-31) in the pons/medulla of mu-opioid receptor knockout mice. drugbank.com This antagonistic action at the epsilon receptor is another facet of its modulatory role. mdpi.com It has been observed that beta-endorphin (1-27) antagonizes the supraspinal analgesia induced by beta-endorphin (1-31) but does not interfere with the analgesia produced by other MOR, DOR, or KOR agonists like DAMGO, morphine, DPDPE, DADLE, and U-50,488H. mdpi.com

Table 2: Summary of Reported Functional Activities of Beta-Endorphin (1-27)

| Activity | Evidence |

|---|---|

| Antagonist | Inhibits beta-endorphin (1-31)-induced analgesia in some in vivo studies. frontiersin.orgnih.govmdpi.comresearchgate.net |

| Full Agonist | Activates opioid receptors in in vitro binding and signaling assays; inhibits GABA release in brain slices. nih.govmdpi.comresearchgate.netpnas.org |

| Partial Agonist | Stimulates feeding alone but reduces beta-endorphin (1-31)-induced feeding when co-administered in chicks. nii.ac.jp Attenuates beta-endorphin (1-31)-induced G-protein activation at putative epsilon-receptors. drugbank.com |

Non-Opioid Binding Sites and Mechanisms

While beta-endorphin (1-27) is recognized for its interactions with classical opioid receptors, a body of research has also explored its engagement with non-opioid binding sites and subsequent signaling mechanisms. These interactions often occur in the immune system and are not blocked by traditional opioid antagonists, suggesting distinct pathways of action.

Research has identified specific non-opioid binding components for beta-endorphin and its fragments on various cell types. In the context of the immune system, non-opioid binding sites have been found on immune cells. frontiersin.org One notable discovery was the identification of the Complement S protein, also known as vitronectin, as a novel beta-endorphin binding protein. frontiersin.org This protein displays specific non-opioid binding sites for beta-endorphin when it interacts with heparin or surfaces. frontiersin.org

Studies on neuroblastoma cells have also provided evidence for distinct binding sites. In the human neuroblastoma cell line IMR-32, photoaffinity labeling identified a protein with a molecular weight of 72,000 that binds beta-endorphin in a non-opioid manner. nih.gov This binding was blocked by the C-terminal fragment beta-endorphin-(6-31) but, interestingly, not by beta-endorphin (1-27), indicating a specific recognition site that distinguishes between these fragments. nih.gov Further investigation on neuroblastoma x glioma hybrid NG108-15 cells also demonstrated the existence of two distinct binding sites for human beta-endorphin: one that recognizes the N-terminal opioid sequence and another that binds the C-terminal non-opioid segment. nih.gov However, in these cells, beta-endorphin (1-27) did not displace the radiolabeled ligand from this non-opioid site. nih.gov

These findings suggest that while non-opioid binding sites for the broader beta-endorphin family exist, the specific interaction and recognition of beta-endorphin (1-27) at these sites can be highly specific and context-dependent.

The interaction of beta-endorphin fragments with non-opioid sites can trigger distinct signaling pathways, particularly in the modulation of immune functions. These effects are characterized by their insensitivity to opioid antagonists like naloxone.

Research has shown that various truncated forms of beta-endorphin, including beta-endorphin (1-27), can modulate human monocyte chemotaxis through a non-opioid receptor mechanism. frontiersin.orgfrontiersin.org Similarly, the proliferation of T cells can be influenced by beta-endorphin and its fragments via non-opioid receptors. frontiersin.orgfrontiersin.org Another study demonstrated that beta-endorphin suppresses the plaque-forming cell response in rat splenocytes through a non-opioid mechanism that is not reversed by naloxone. frontiersin.org These immunological effects highlight a parallel system of regulation by beta-endorphin peptides that operates independently of the classical opioid pathways.

| Cell/System Studied | Effect Observed | Fragment(s) Implicated | Non-Opioid Nature Confirmed by | Reference(s) |

| Human Monocytes | Modulation of chemotaxis | beta-Endorphin (1-27), among others | Lack of requirement for opioid receptor action | frontiersin.org, frontiersin.org |

| T-lymphocytes | Modulation of proliferation | beta-Endorphin (1-31), (6-31), (18-31) | Action at non-opioid receptors | frontiersin.org |

| Rat Splenocytes | Suppression of plaque-forming cells | beta-Endorphin (1-31) | Not reversible by naloxone | frontiersin.org |

Identification of Distinct Binding Components

Intracellular Signaling Cascades Mediated by Beta-Endorphin (1-27)

The signaling cascades initiated by beta-endorphin (1-27) are primarily, but not exclusively, linked to its interaction with G-protein coupled receptors, which in turn modulate key intracellular second messengers.

Beta-endorphin (1-27) exerts its effects by binding to and activating members of the G-protein coupled receptor (GPCR) superfamily, which includes the mu (µ), delta (δ), and kappa (κ) opioid receptors. mdpi.comnih.gov Upon agonist binding, these receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits. mdpi.com These dissociated subunits then interact with various intracellular effector proteins to propagate the signal. mdpi.com

Historically, the role of beta-endorphin (1-27) at these receptors has been debated, with some early in vivo studies suggesting it acts as an antagonist to the full-length beta-endorphin (1-31). frontiersin.orgmdpi.comnih.gov However, more recent in vitro research has challenged this view, demonstrating that beta-endorphin (1-27) is a full agonist at opioid receptors. pnas.org Specifically, studies using cultured cells have shown that beta-endorphin (1-27) can dose-dependently increase [³⁵S]GTPγS binding, a hallmark of GPCR activation, at µ-, δ-, and κ-opioid receptors. pnas.org Furthermore, the concept of a putative ε-opioid receptor, which is sensitive to beta-endorphin and also coupled to G-proteins, has been proposed, with some studies suggesting beta-endorphin (1-27) may act as an antagonist at this specific site. mdpi.comjst.go.jp

A primary downstream effect of opioid receptor activation by agonists like beta-endorphin (1-27) is the modulation of intracellular second messenger systems, including cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca²⁺) levels.

The activation of opioid receptors, which are typically coupled to inhibitory G-proteins (Gi/o), generally leads to the inhibition of adenylyl cyclase activity. This reduces the intracellular concentration of cAMP. mdpi.com Consistent with its role as a full agonist, recent studies have demonstrated that beta-endorphin (1-27), along with beta-endorphin (1-26) and (1-31), dose-dependently inhibits cAMP levels in cells expressing µ-, δ-, or κ-opioid receptors. pnas.org This effect was blocked by receptor-selective antagonists, confirming the involvement of these specific opioid receptors. pnas.org However, the effect of beta-endorphin on cAMP can be complex; in human peripheral blood mononuclear cells, it has been shown to either increase or decrease cAMP levels depending on the cell's baseline concentration of this second messenger. nih.gov

Opioid receptor signaling can also impact intracellular calcium dynamics. frontiersin.org This can occur through the inhibition of voltage-gated calcium channels via the Gβγ subunits of the activated G-protein. uq.edu.au Furthermore, there is evidence linking beta-endorphin production itself to calcium signaling. In human keratinocytes, activation of the IL-31 receptor led to calcium influx, which in turn was necessary for the activation of STAT3 and the subsequent increase in beta-endorphin production. ebi.ac.uk

| Signaling Molecule | Effect of Beta-Endorphin (1-27) | Receptor(s) Implicated | Cell Type / System | Reference(s) |

| [³⁵S]GTPγS Binding | Increase (Agonist activity) | µ-OR, δ-OR, κ-OR | Cultured cells expressing opioid receptors | pnas.org |

| Cyclic AMP (cAMP) | Inhibition | µ-OR, δ-OR, κ-OR | CHO cells expressing opioid receptors | pnas.org |

| Cyclic AMP (cAMP) | Modulatory (increase or decrease) | Not specified | Human peripheral blood mononuclear cells | nih.gov |

| GABA-mediated IPSCs | Inhibition | µ-Opioid Receptor | Ventral Tegmental Area (VTA) neurons | pnas.org |

Structure Activity Relationship Sar of Beta Endorphin 1 27

Impact of C-Terminal Truncation on Opioid Activity and Receptor Selectivity

The truncation of beta-endorphin (B3029290) (1-31) to beta-endorphin (1-27) marks a critical shift in its opioid activity. While beta-endorphin (1-31) is a potent agonist at mu-opioid receptors, producing strong analgesic effects, beta-endorphin (1-27) loses this analgesic capability and, in some contexts, acts as an antagonist to the effects of the full-length peptide. nih.govbioscientifica.com

Studies have shown that beta-endorphin (1-27) can block the analgesia induced by beta-endorphin (1-31) with a potency reportedly four times greater than that of the general opioid antagonist, naloxone (B1662785). nih.gov However, further truncation to beta-endorphin (1-26) leads to a decrease in this antagonist effect, and even shorter fragments lose this inhibitory activity altogether. nih.gov This suggests that the C-terminal region of beta-endorphin (1-27) is crucial for its antagonist properties at the mu-opioid receptor.

Despite its lack of analgesic action, beta-endorphin (1-27) retains the ability to bind to opioid receptors, albeit with different affinities and selectivities compared to the parent peptide. nih.govannualreviews.org For instance, in the rat vas deferens, a preparation rich in epsilon (ε)-opioid receptors, beta-endorphin (1-27) is slightly more potent than beta-endorphin (1-31). annualreviews.org This indicates that the C-terminal truncation can shift the receptor preference of the peptide.

The following table summarizes the differential activities of beta-endorphin and its C-terminally truncated fragments:

| Peptide | Primary Opioid Activity | Receptor Selectivity Notes |

| Beta-Endorphin (1-31) | Potent analgesic (agonist) | High affinity for mu-opioid receptors. wikipedia.orgfrontiersin.org |

| Beta-Endorphin (1-27) | Antagonist of beta-endorphin (1-31) analgesia; partial agonist in some systems. | Higher potency at epsilon-opioid receptors than the full-length peptide. nih.govannualreviews.org |

| Beta-Endorphin (1-26) | Reduced antagonist activity compared to beta-endorphin (1-27). | Further truncation diminishes inhibitory effects. nih.gov |

Role of the N-Terminal Tyr-Gly-Gly-Phe Motif in Opioid Activity

The N-terminal tetrapeptide sequence, Tyr-Gly-Gly-Phe, is a highly conserved motif among endogenous opioid peptides and is indispensable for their opioid activity. wikipedia.orgebi.ac.uk This "opioid motif" is the primary pharmacophore responsible for binding to and activating opioid receptors. The tyrosine residue at the first position (Tyr1) is of paramount importance; its modification or removal results in a complete loss of analgesic activity. nih.gov

While the N-terminus is essential for the opioid-like effects, the C-terminal portion of the beta-endorphin molecule modulates the potency and receptor selectivity. In the context of beta-endorphin (1-27), the presence of the intact Tyr-Gly-Gly-Phe motif allows it to bind to opioid receptors, but the altered C-terminus dictates its functional output, leading to antagonism at the mu-receptor. nih.gov

Interestingly, some biological effects of beta-endorphin fragments, such as their influence on human monocyte chemotaxis, can be mediated by either the N-terminal or C-terminal domains, with only the N-terminal-mediated effects being reversible by naloxone. nih.gov This suggests the existence of both opioid and non-opioid receptor-mediated actions for these peptides. nih.govnih.gov

Influence of N-Acetylation on Biological Activity and Receptor Binding

N-acetylation, the addition of an acetyl group to the N-terminal amino group, is a significant post-translational modification that dramatically alters the biological activity of beta-endorphin and its fragments. Acetylation of the N-terminus of beta-endorphin (1-27) effectively abolishes its ability to bind to opioid receptors and eliminates any opioid-like activity. wikipedia.orgnih.govescholarship.org This modification essentially inactivates the peptide in terms of direct opioid receptor agonism or antagonism. bioscientifica.comnih.gov

However, N-acetylated forms of beta-endorphin, including N-acetyl-beta-endorphin (1-27), are not biologically inert. They have been shown to regulate the analgesic activity of other opioids. nih.govnih.gov For instance, N-acetyl-beta-endorphin (1-31) can antagonize the analgesia produced by beta-endorphin and morphine, while enhancing the effects of other opioids like DADLE and DAGO. nih.gov The shorter N-acetyl-beta-endorphin (1-27) partially retains this modulatory activity. nih.gov These effects are thought to be mediated through a non-opioid mechanism, possibly involving interactions with sigma-1 receptors or by influencing the coupling of G-proteins to the opioid receptor. nih.govnih.gov

The table below outlines the effects of N-acetylation on beta-endorphin (1-27):

| Compound | Opioid Receptor Binding | Biological Activity |

| Beta-Endorphin (1-27) | Binds to opioid receptors. | Antagonist of beta-endorphin (1-31) analgesia. nih.gov |

| N-acetyl-beta-endorphin (1-27) | Does not bind to opioid receptors. nih.gov | Regulates the analgesic activity of other opioids. nih.gov |

Significance of Specific Amino Acid Residues in Receptor Interaction

Beyond the critical N-terminal motif and the influence of the C-terminus, specific amino acid residues within the beta-endorphin (1-27) sequence play pivotal roles in its interaction with opioid receptors.

Docking studies and conservation analysis have highlighted the importance of several key residues in the binding of beta-endorphin to different opioid receptor subtypes.

Gln 11 (Glutamine at position 11): This residue has been identified as being involved in the interaction with both mu- and delta-opioid receptors.

Lys 9 (Lysine at position 9): This residue is implicated in binding to both delta- and kappa-opioid receptors.

Phe 18 (Phenylalanine at position 18): Similar to Lys 9, Phe 18 is also involved in the interaction with both delta- and kappa-opioid receptors.

Lys 29 (Lysine at position 29): Although beta-endorphin (1-27) lacks this residue, in the full-length peptide, Lys 29 is crucial for binding to delta- and kappa-opioid receptors. Its absence in beta-endorphin (1-27) likely contributes to the altered receptor binding profile of this fragment.

The high conservation scores of Gln 11, Lys 9, and Phe 18 underscore their importance in maintaining the structural integrity required for receptor recognition and binding. The specific combination of these and other residues dictates the affinity and selectivity of beta-endorphin (1-27) for the different opioid receptor subtypes.

Physiological and Neurobiological Functions Preclinical and Animal Models

Neuroregulatory Roles in the CNS and PNS (Animal Models)

Endorphins, including beta-endorphin (B3029290) (1-27), function as either neurotransmitters or neuromodulators within the central nervous system (CNS) and as hormones in the pituitary gland. nih.gov Their actions are crucial for regulating various physiological processes.

As a Neurotransmitter

In the central nervous system, beta-endorphins can act as neurotransmitters. nih.govmdpi.comwikipedia.org When beta-endorphin binds to opioid receptors on nerve terminals, it can trigger chemical events that influence neuronal communication. nih.gov Specifically, in the CNS, this binding opposes the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govwikipedia.org The suppression of GABA leads to an increased production and action of dopamine (B1211576), a neurotransmitter associated with pleasure and reward. nih.gov In the peripheral nervous system (PNS), the binding of beta-endorphins to mu-opioid receptors on nerve terminals prevents the release of substance P, a key peptide in the transmission of pain signals. nih.govwikipedia.org

As a Neuromodulator

Beta-endorphin is also considered a neuromodulator due to its ability to produce more stable and long-lasting effects on distant targets compared to classical neurotransmitters. wikipedia.org It can influence the activity of other neurotransmitter systems. For instance, studies have shown that beta-endorphin can modulate the release of gonadotropins and affect sexual behaviors in rats by interacting with the GABAergic system in the brain. scielo.org.mx

Modulation of Nociception and Analgesia (Animal Models)

The role of beta-endorphin (1-27) in pain modulation is particularly intricate, with research highlighting its limited analgesic capacity and its ability to counteract the pain-relieving effects of beta-endorphin (1-31).

Antinociceptive Activity of Beta-Endorphin (1-27)

While beta-endorphin (1-31) is a potent analgesic, approximately 18 to 33 times more powerful than morphine on a molar basis, its shorter fragments, including beta-endorphin (1-27), are virtually inactive as analgesics. mdpi.compnas.org The removal of the C-terminal amino acids significantly diminishes the peptide's ability to produce pain relief. frontiersin.orgbioscientifica.com Studies have shown that the analgesic potency of beta-endorphin (1-27) is orders of magnitude lower than that of the 31-residue peptide. bioscientifica.com However, some research indicates that it does exhibit some antinociceptive activity, albeit weak. targetmol.com

Antagonism of Beta-Endorphin (1-31)-Induced Analgesia

A significant body of evidence from animal studies points to beta-endorphin (1-27) acting as an antagonist to the analgesia produced by beta-endorphin (1-31). mdpi.comfrontiersin.org When co-injected intracerebroventricularly into mice, beta-endorphin (1-27) inhibits the analgesic effects of beta-endorphin (1-31). frontiersin.orgnih.govpnas.org This antagonism is believed to occur through competition at the same receptor sites, as suggested by parallel shifts in the dose-response curves of beta-endorphin (1-31) in the presence of beta-endorphin (1-27). nih.govpnas.org Notably, the antagonistic potency of beta-endorphin (1-27) has been reported to be four to five times greater than that of the opiate antagonist naloxone (B1662785). frontiersin.orgnih.govpnas.org However, it is worth mentioning that some more recent in vivo and in vitro studies have contested this antagonistic activity, suggesting that shorter forms of beta-endorphin may be full agonists and that earlier findings of antagonism might have been flawed. mdpi.comnih.gov

Regulation of Behavioral Phenotypes (Animal Models)

Feeding Behavior and Energy Balance

The influence of beta-endorphin (1-27) on feeding behavior and energy balance is complex and appears to differ from that of its parent peptide. While β-endorphin (1-31) has been shown to acutely stimulate food intake, β-endorphin (1-27) does not appear to share this effect. nih.gov In fact, studies in rats have demonstrated that while β-endorphin (1-31) can increase food intake, β-endorphin (1-27) does not stimulate feeding on its own, nor does it reverse the suppression of feeding induced by other compounds like α-MSH. nih.gov

Interestingly, in chicks, intracerebroventricular administration of β-endorphin (1-27) was found to stimulate feeding behavior. nii.ac.jp However, when co-injected with the full-length β-endorphin, it was effective in reducing the feeding induced by the parent peptide, suggesting it may act as a partial agonist in this context. nii.ac.jp These conflicting findings across different animal models highlight the need for further research to fully elucidate the role of beta-endorphin (1-27) in the intricate regulation of appetite and energy homeostasis.

Table 1: Effects of Beta-Endorphin (1-27) on Feeding Behavior in Animal Models

| Animal Model | Effect of β-Endorphin (1-27) on Food Intake | Reference |

|---|---|---|

| Rats | No stimulation of food intake | nih.gov |

| Chicks | Stimulated feeding behavior when administered alone | nii.ac.jp |

| Chicks | Reduced β-endorphin (1-31)-induced feeding when co-administered | nii.ac.jp |

Sexual Behavior (e.g., Lordosis Reflex Modulation)

The role of endorphins in sexual behavior is multifaceted, with evidence pointing to both inhibitory and facilitatory effects depending on the specific peptide, brain region, and hormonal state of the animal. nih.govscielo.org.mx While much of the research has focused on β-endorphin (1-31), which generally has an inhibitory effect on female sexual receptivity (lordosis), the specific actions of β-endorphin (1-27) are less clear. nih.goveneuro.org The inhibitory effects of β-endorphin on lordosis are thought to be mediated by μ-opioid receptors in brain regions like the medial preoptic nucleus (MPN). nih.goveneuro.orgescholarship.org It is plausible that β-endorphin (1-27), with its reported antagonistic properties towards β-endorphin (1-31) at certain opioid receptors, could modulate these inhibitory effects, although direct evidence for this is still needed. nih.gov

Reward Pathways and Interaction with Dopaminergic and Serotonergic Systems

The brain's reward system, which is crucial for motivation and goal-directed behaviors, involves complex interactions between various neurotransmitter systems, including the opioid, dopaminergic, and serotonergic systems. nih.gov Beta-endorphins are known to be active in reward pathways. nih.gov They can inhibit the release of the inhibitory neurotransmitter GABA, which in turn leads to an increased accumulation of dopamine, a key neurotransmitter associated with pleasure. nih.govwikipedia.org

While direct studies on the interaction of β-endorphin (1-27) with these reward pathways are limited, its antagonistic relationship with β-endorphin (1-31) suggests a potential modulatory role. nih.gov For instance, some studies have reported that β-endorphin fragments can attenuate the release of dopamine induced by β-endorphin. nii.ac.jp Furthermore, the serotonergic system appears to regulate the secretion of β-endorphins in a region-dependent manner, and reciprocally, β-endorphins can inhibit serotonin (B10506) release. nih.govmdpi.com Given these intricate connections, it is likely that β-endorphin (1-27) also plays a part in the complex interplay that governs reward and motivation, though more specific research is required.

Anxiety-Related Behaviors

The endogenous opioid system, including β-endorphin, is implicated in the modulation of anxiety. nih.gov Studies using transgenic mice have shown that those with lower levels of β-endorphin exhibit increased anxiety-like behaviors. frontiersin.orgnih.gov This suggests that β-endorphin normally has an anxiolytic (anxiety-reducing) effect. nih.gov

The specific contribution of β-endorphin (1-27) to anxiety-related behaviors is an area that warrants further investigation. Given its potential to antagonize some of the effects of β-endorphin (1-31), it is conceivable that β-endorphin (1-27) could influence anxiety levels, possibly by modulating the activity of the parent peptide in brain regions associated with fear and stress.

Social Bonding and Sociality

Endorphins are believed to play a significant role in social bonding in both animals and humans. ox.ac.uk The "brain opioid theory of social attachment" posits that social interactions trigger the release of endorphins, leading to positive emotions that reinforce social connections. ox.ac.uk In animal models, opioid antagonists have been shown to affect affiliative behaviors. pnas.org

While research has highlighted the importance of β-endorphin in social relationships, the specific role of the (1-27) fragment is not well-defined. pnas.orgnih.gov In one study, intracerebroventricular administration of β-endorphin was found to increase amicable contacts between animals while decreasing sexual responses, suggesting a role in promoting social affiliation. nih.gov Future research may clarify whether β-endorphin (1-27) contributes to these effects, perhaps by modulating the activity of the primary peptide in social circuits of the brain.

Neuroendocrine Regulation (Animal Models)

The truncated form of beta-endorphin, β-endorphin (1-27), demonstrates complex and sometimes contradictory interactions within the neuroendocrine system of animal models. Its primary influence is observed in its modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the secretion of key pituitary hormones.

Beta-endorphin is intricately linked with the HPA axis, the body's central stress response system. nih.gov Stressful events trigger the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn stimulates the simultaneous release of adrenocorticotropic hormone (ACTH) and β-endorphin from the pituitary gland. nih.govmdpi.com These peptides are derived from the same precursor molecule, pro-opiomelanocortin (POMC). nih.govmdpi.com

Studies in animal models suggest that β-endorphin generally exerts an inhibitory influence on the HPA axis. scielo.org.mx Specifically, β-endorphin originating in the hypothalamus is thought to inhibit the HPA axis through its interaction with µ-opioid receptors. scielo.org.mx However, the precise role of the fragment β-endorphin (1-27) in this complex feedback loop is still under investigation. Some evidence suggests that while the full-length peptide, β-endorphin (1-31), is primarily involved in attenuating acute stress responses, its shorter fragments may have different or even opposing effects. nih.gov

In studies with stallions subjected to transport stress, an increase in circulating β-endorphin was observed after a shorter duration of transport, which may suggest its role in modulating the activity of the HPA axis and regulating ACTH secretion. agriculturejournals.czd-nb.info However, the evidence remains inconclusive. agriculturejournals.cz Further research in transgenic mice indicates that a deficiency in β-endorphin leads to an over-activated stress axis, supporting the idea that β-endorphin normally functions to attenuate the stress response. nih.govfrontiersin.org

Beta-endorphin (1-27) has been shown to antagonize some of the effects of the full-length β-endorphin (1-31) on pituitary hormone secretion.

Adrenocorticotropic Hormone (ACTH): Stressors lead to the co-release of ACTH and β-endorphin. nih.govmdpi.com While β-endorphin is generally considered to have a regulatory role in ACTH secretion, the specific actions of β-endorphin (1-27) are not fully elucidated. agriculturejournals.cz In dairy cows, machine milking did not significantly affect β-endorphin and ACTH levels, suggesting the HPA axis was not activated by this particular stimulus. nih.gov

Growth Hormone (GH): In contrast to its lack of effect on prolactin release, β-endorphin (1-27) has been demonstrated to inhibit the β-endorphin (1-31)-induced secretion of growth hormone in a dose-dependent manner in rats. nih.gov This antagonistic effect suggests a specific regulatory role for this fragment in GH release. nih.gov Early studies showed that intraventricular injection of β-endorphin in rats stimulated a significant increase in plasma growth hormone concentration. researchgate.net

Cardiovascular System Modulation (Animal Models)

Effects on Mean Arterial Pressure and Heart Rate

Studies in anesthetized rats have demonstrated that beta-endorphin (1-27) can exert potent effects on both mean arterial pressure (MAP) and heart rate.

Intracisternal administration of beta-endorphin (1-27) in rats has been shown to produce a significant and sustained decrease in MAP. nih.gov Notably, its hypotensive potency is reported to be approximately ten times greater than that of its parent peptide, beta-endorphin (1-31). nih.gov For instance, a dose of 0.15 nmol of beta-endorphin (1-27) elicited a hypotensive response comparable to a 1.5 nmol dose of beta-endorphin (1-31). nih.gov At a higher dose of 1.5 nmol, beta-endorphin (1-27) induced a maximal and prolonged reduction in MAP. nih.gov This depressor effect was accompanied by bradycardia, a decrease in heart rate, at the higher dose. nih.gov The cardiovascular effects of beta-endorphin (1-27) appear to be mediated through opioid receptors, as pretreatment with the opioid antagonist naloxone completely blocked the hypotensive and bradycardic responses. nih.gov

In contrast to central administration, studies investigating the acute intracerebroventricular (ICV) administration of beta-endorphin in conscious, unrestrained rats have reported an increase in both MAP and heart rate. researchgate.net However, chronic infusion of beta-endorphin resulted in a significant decrease in both MAP and heart rate. researchgate.net Other research in anesthetized rats has also shown that beta-endorphin (1-27) can reduce blood pressure to a similar extent as beta-endorphin (1-31). frontiersin.org

It is important to note that the effects of endorphins on the cardiovascular system can be influenced by the type of anesthesia used in the animal model. nih.gov For example, intravenous injection of beta-endorphin in urethane-anesthetized rats led to a prolonged decrease in blood pressure, which was accompanied by bradycardia at higher doses. nih.gov Conversely, in pentobarbitone-anesthetized rats, the same doses caused a slight increase in blood pressure with no change in heart rate. nih.gov

Interactive Table: Effects of Beta-Endorphin (1-27) on Cardiovascular Parameters in Animal Models

| Animal Model | Administration Route | Anesthesia | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate | Citation |

| Rat | Intracisternal | Urethane | Decreased (10-fold more potent than β-endorphin 1-31) | Decreased (Bradycardia) | nih.gov |

| Rat | Intracerebroventricular (acute) | Conscious | Increased | Increased | researchgate.net |

| Rat | Intracerebroventricular (chronic) | Conscious | Decreased | Decreased | researchgate.net |

| Rat | Not Specified | Anesthetized | Decreased (similar to β-endorphin 1-31) | Not Specified | frontiersin.org |

| Rat | Intravenous | Urethane | Decreased | Decreased (at higher doses) | nih.gov |

| Rat | Intravenous | Pentobarbitone | Increased (slight) | No effect | nih.gov |

Regulation of Catecholamine Release

The adrenal medulla is a key site for the synthesis and secretion of catecholamines, including epinephrine (B1671497) and norepinephrine, which are critical regulators of cardiovascular function. wikipedia.orgclevelandclinic.org Research indicates that beta-endorphin (1-27) can influence the release of these neurochemicals.

In studies using perfused adrenal glands from animal models, beta-endorphin (1-27) was found to stimulate the release of catecholamines. nih.gov This is in contrast to beta-endorphin (1-31), which was inactive in this regard. nih.gov The adrenal medulla itself secretes not only catecholamines but also various peptides, including beta-endorphin. jaypeedigital.com This suggests a potential local regulatory loop where beta-endorphin (1-27), possibly formed from the processing of beta-endorphin (1-31) within the adrenal gland or systemically, can modulate adrenal catecholamine output.

The release of catecholamines from the adrenal medulla is a primary component of the "fight-or-flight" response, leading to increased heart rate, blood pressure, and other physiological changes to manage stress. wikipedia.orgclevelandclinic.org The ability of beta-endorphin (1-27) to stimulate catecholamine release suggests its involvement in the complex orchestration of the body's response to stress, which also involves the release of beta-endorphin itself. researchgate.net

Interactive Table: Effect of Beta-Endorphin Peptides on Adrenal Catecholamine Release

| Peptide | Effect on Catecholamine Release from Perfused Adrenal Gland | Citation |

| beta-Endorphin (1-27) | Stimulated | nih.gov |

| beta-Endorphin (1-31) | Inactive | nih.gov |

Methodological Approaches in Beta Endorphin 1 27 Research

Peptide Synthesis and Purification Techniques

The primary method for producing beta-endorphin (B3029290) (1-27) and its analogs for research purposes is solid-phase peptide synthesis (SPPS) . nih.govbioscientifica.comacs.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. This method allows for the efficient and controlled synthesis of peptides with a defined sequence. nih.govacs.org For instance, analogs of human beta-endorphin (1-27) have been successfully synthesized using this approach. nih.gov

An alternative to the all-stepwise solid-phase synthesis is the peptide segment coupling method. nih.govunimelb.edu.au This technique involves the synthesis of smaller peptide fragments which are then coupled together to form the final, longer peptide. For example, analogs of human beta-endorphin (1-27) have been synthesized by coupling two thiocarboxyl peptides. nih.gov The yields for this specific segment coupling reaction were reported to be approximately 18%. nih.gov

Following synthesis, purification of the crude peptide is essential to remove by-products and truncated sequences. A common and highly effective method for this is reverse-phase high-performance liquid chromatography (RP-HPLC) . nih.gov This technique separates peptides based on their hydrophobicity, allowing for the isolation of the desired full-length beta-endorphin (1-27) from closely related impurities. The purity and identity of the synthesized peptide are then confirmed through methods like amino acid analysis and mass spectrometry. nih.govresearchgate.net

Quantification and Detection Methodologies

Accurate quantification and detection of beta-endorphin (1-27) in various biological samples are crucial for understanding its physiological roles. Several advanced analytical techniques are employed for this purpose.

The combination of HPLC and radioimmunoassay (RIA) provides a highly specific and quantitative method for determining levels of beta-endorphin and its related peptides. nih.govnih.govumich.edu HPLC is first used to separate the different forms of beta-endorphin present in a sample. bioscientifica.comnih.gov Subsequently, RIA is used to quantify the amount of a specific peptide, such as beta-endorphin (1-27), in the collected HPLC fractions. bioscientifica.comnih.gov This coupled technique allows for the sensitive and specific detection and quantification of beta-endorphin and its fragments in various tissues and fluids, including the pituitary gland, hypothalamus, cerebrospinal fluid, and plasma. nih.govnih.gov For example, a study using HPLC-RIA demonstrated that while rat anterior pituitary predominantly contains beta-endorphin (1-31), the pars intermedia has significant amounts of C-terminally truncated and N-acetylated forms. bioscientifica.com

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the identification and characterization of peptides like beta-endorphin (1-27). nih.govresearchgate.netuq.edu.au This technique allows for the precise determination of the molecular weight of the peptide, confirming its identity. When coupled with tandem mass spectrometry (MS/MS), it can also be used for peptide sequencing, which verifies the amino acid sequence of the peptide. researchgate.netuq.edu.au This is particularly useful for identifying post-translational modifications or distinguishing between different truncated forms of beta-endorphin. researchgate.net

Immunological assays are widely used for the detection and quantification of beta-endorphin.

Enzyme-Linked Immunosorbent Assay (ELISA) : Commercially available ELISA kits are used for the quantitative detection of human beta-endorphin in samples like serum, plasma, and cell culture supernatants. novusbio.comfn-test.comantibodies-online.com These kits typically utilize a competitive ELISA format where the beta-endorphin in the sample competes with a labeled form of the peptide for binding to a limited amount of antibody. fn-test.com The concentration of beta-endorphin in the sample is inversely proportional to the signal produced. fn-test.com It is important to note that the specificity of the antibodies used is critical, as some may cross-react with other forms of beta-endorphin, such as the full-length peptide or other fragments. nih.gov

Western Blotting : This technique can be used to detect beta-endorphin in protein extracts. thermofisher.com It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using a specific antibody. Recombinant rabbit monoclonal antibodies against beta-endorphin are available for this purpose. thermofisher.com

To study the interaction of beta-endorphin (1-27) with opioid receptors, in vitro receptor binding assays are employed. nih.govresearchgate.net These assays typically use radiolabeled ligands, such as tritiated versions of opioid peptides, to measure the binding affinity of unlabeled peptides like beta-endorphin (1-27) to specific receptors in brain membrane preparations or cell lines. researchgate.netescholarship.org For example, the binding potency of synthesized beta-endorphin (1-27) and its analogs to rat brain membrane preparations has been measured using this method. nih.gov Studies have shown that beta-endorphin (1-27) exhibits a lower affinity for the mu-opioid receptor compared to the full-length beta-endorphin (1-31). nih.gov

Immunological Assays (e.g., ELISAs, Western Blots)

Genetic Models for Studying Endogenous Beta-Endorphin Systems (e.g., Knockout Mice)

To investigate the in vivo functions of the endogenous beta-endorphin system, researchers utilize genetic models , particularly knockout mice . bioscientifica.comresearchgate.netupf.edu

Proopiomelanocortin (POMC) Knockout Mice : Since beta-endorphin is derived from the precursor protein proopiomelanocortin (POMC), mice with a targeted deletion of the Pomc gene (POMC-null mice) are unable to produce beta-endorphin and other POMC-derived peptides. bioscientifica.comjci.org These mice exhibit a distinct phenotype, including obesity and altered adrenal function, providing insights into the broad roles of the POMC system. bioscientifica.com

Beta-Endorphin Deficient Mice : More specific models have been generated where a premature stop codon is inserted into the Pomc gene, preventing the translation of the beta-endorphin portion of the precursor. frontiersin.orgfrontiersin.orgfrontiersin.org These mice lack beta-endorphin but can still produce other POMC-derived peptides. frontiersin.org This allows for a more direct investigation of the specific roles of beta-endorphin. Studies using these mice have suggested that beta-endorphin is involved in the regulation of body weight and the behavioral response to stress. frontiersin.orgfrontiersin.org

These genetic models are invaluable for dissecting the complex physiological and behavioral functions of the endogenous beta-endorphin system. upf.edu

In vivo Animal Models for Behavioral and Physiological Studies

Animal models are indispensable for understanding the complex roles of beta-endorphin (1-27) within a living organism. These models allow for the investigation of its effects on behavior and physiological parameters.

To study the central effects of beta-endorphin (1-27), researchers frequently utilize intracerebroventricular (ICV) administration. This technique involves the direct injection of the peptide into the cerebral ventricles of animal models, typically rats or mice. nih.govcdnsciencepub.com This method bypasses the blood-brain barrier, ensuring that the compound reaches the central nervous system and allowing for the examination of its direct neurological effects. For instance, studies have shown that ICV co-injection of beta-endorphin (1-27) with beta-endorphin can diminish the analgesic effects of the latter, suggesting a competitive interaction at the receptor level. nih.govpnas.org This technique has also been employed to investigate the peptide's influence on cardiovascular parameters, where it was found to induce a fall in blood pressure and a biphasic effect on heart rate in anesthetized rats. cdnsciencepub.com Furthermore, ICV administration of beta-endorphin (1-27) has been used to explore its potential antagonist properties against analgesia induced by other opioids like etorphine. nih.govpnas.orgnih.gov

To assess the behavioral effects of beta-endorphin (1-27), particularly in relation to anxiety and stress, researchers employ standardized behavioral paradigms. nih.govprotagenic.com

Elevated Plus Maze (EPM): This apparatus consists of two open and two enclosed arms elevated from the ground. cpn.or.kr The test is based on the natural aversion of rodents to open spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. protagenic.com Studies using mice with varying levels of beta-endorphin have utilized the EPM to investigate the peptide's role in anxiety-like behaviors. nih.gov

Light-Dark Box: This test capitalizes on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. cpn.or.kr The apparatus is a box divided into a dark, safe compartment and a light, exposed compartment. The time spent in the light compartment is a key measure of anxiety, with anxiolytic agents generally increasing this duration. cpn.or.kr This paradigm has been used to show an inverse relationship between beta-endorphin levels and time spent in the light compartment, suggesting the peptide normally inhibits anxious behavior. nih.gov

These behavioral tests, often used in conjunction with ICV administration, provide valuable insights into the neurobehavioral functions of beta-endorphin (1-27). nih.govnih.gov

Intracerebroventricular (ICV) Administration Techniques

In vitro Cell Culture Systems (e.g., Neuroblastoma-Glioma Hybrid Cells)

In vitro cell culture systems offer a controlled environment to investigate the molecular and cellular mechanisms of action of beta-endorphin (1-27). Neuroblastoma-glioma hybrid cells, such as the NG108-15 cell line, are particularly valuable in opioid research. nih.govpnas.orgnih.gov These cells express opioid receptors and have been instrumental in characterizing the binding properties of various opioid peptides, including beta-endorphin and its fragments. nih.govpnas.orgnih.govnih.gov

Research using these hybrid cells has demonstrated specific binding of beta-endorphin. nih.gov Such studies allow for the determination of binding affinities (Kd values) and the investigation of the effects of various substances on receptor binding. nih.gov For example, experiments have shown that while beta-endorphin analogs can fully inhibit the binding of labeled beta-endorphin, other opioids like morphine and naloxone (B1662785) only produce partial inhibition in this cell line. nih.gov These systems have also been used to show that neuroblastoma x glioma hybrid cells can synthesize enkephalin-like opioid peptides themselves.

| Compound | Receptor Target | Binding Affinity (Ki in nM) | Cell System | Reference |

|---|---|---|---|---|

| β-Endorphin (1-27) | μ-opioid receptor | 5.31 | COS-1 cells | biorbyt.commedchemexpress.com |

| β-Endorphin (1-27) | δ-opioid receptor | 6.17 | COS-1 cells | biorbyt.commedchemexpress.com |

| β-Endorphin (1-27) | κ-opioid receptor | 39.82 | COS-1 cells | biorbyt.commedchemexpress.com |

| β-Endorphin (1-27) | Rat brain membranes | 1.1 (IC50) | Rat brain | biomol.com |

| β-Endorphin (1-27) | Mouse brain membranes | 5.7 (IC50) | Mouse brain | biomol.com |

Advanced Imaging and Electrophysiological Techniques in Neurobiological Contexts

To further dissect the neurobiological roles of beta-endorphin (1-27), advanced imaging and electrophysiological techniques are employed. While specific studies focusing solely on the (1-27) fragment with these advanced techniques are less common, the methodologies applied to the broader beta-endorphin system are relevant.

Electrophysiological techniques, such as patch-clamp recordings, can be used to study the effects of beta-endorphin (1-27) on ion channel activity and neuronal excitability. nih.gov For example, electrophysiological studies have been used to show that shorter forms of beta-endorphin, including the 1-27 fragment, exhibit agonistic activity and can inhibit GABA release in the ventral tegmental area (VTA). pnas.org This challenges the earlier notion that beta-endorphin (1-27) acts solely as an antagonist. pnas.org

Comparative and Evolutionary Perspectives

Interspecies Variations in Beta-Endorphin (B3029290) (1-27) Processing and Function

The processing of the POMC prohormone is not uniform across species, leading to significant interspecies differences in the production and function of beta-endorphin and its fragments, including beta-endorphin (1-27). These variations are a direct consequence of the evolutionary history of the POMC gene and the enzymes responsible for its cleavage.

The POMC gene itself is the product of ancient gene duplication events, having likely arisen from an ancestral opioid-coding gene. semanticscholar.orgnih.gov Its structure has undergone further changes throughout vertebrate evolution, such as the gain and loss of certain melanocortin sequences in different lineages. This genetic evolution set the stage for diverse processing pathways.